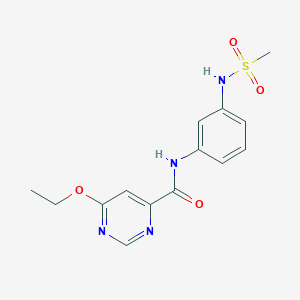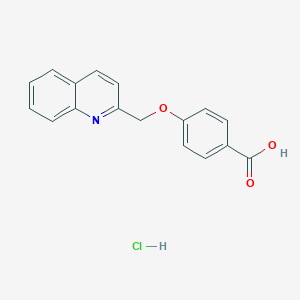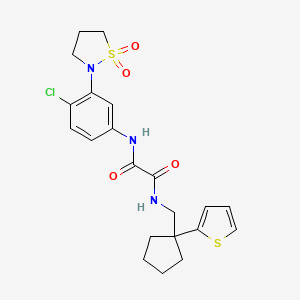![molecular formula C23H23BrN2O4 B2392643 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one CAS No. 868153-39-3](/img/structure/B2392643.png)
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling with Chromen-2-one: The piperazine derivative is then coupled with a chromen-2-one derivative under suitable conditions, such as using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dimethylphenyl)piperazine: A simpler derivative without the chromen-2-one moiety.
6-Bromo-8-methoxychromen-2-one: A derivative without the piperazine moiety.
Uniqueness
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is unique due to the combination of the piperazine and chromen-2-one moieties, which may confer distinct biological and chemical properties not found in the individual components.
Properties
IUPAC Name |
6-bromo-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKIKLFCPNXKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one](/img/structure/B2392563.png)
![{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate](/img/structure/B2392564.png)
![N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2392565.png)




![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)


![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

